molecular formula C23H21N3O3S2 B2582322 (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 850910-83-7

(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2582322
CAS No.: 850910-83-7
M. Wt: 451.56
InChI Key: RFFGPOSJDAFSML-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide” is a benzothiazole-derived molecule featuring a sulfamoylbenzamide moiety. Its structure comprises a benzo[d]thiazole core substituted with an ethyl group at the 3-position, forming a ylidene linkage to a benzamide group. The benzamide is further functionalized with an N-methyl-N-phenylsulfamoyl group at the para position. Its synthesis likely involves multi-step reactions, including condensation of benzothiazole precursors with activated sulfonamide intermediates, as inferred from analogous methodologies in the literature .

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-3-26-20-11-7-8-12-21(20)30-23(26)24-22(27)17-13-15-19(16-14-17)31(28,29)25(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFGPOSJDAFSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, an amide group, and a sulfonamide functionality, which are crucial for its biological interactions. The presence of these functional groups suggests potential for diverse biological activities due to their ability to engage in various chemical interactions.

Property Value
Molecular Formula C16H16N4O2S3
Molecular Weight 380.43 g/mol
CAS Number 1164553-58-5

Antibacterial Activity

Studies have indicated that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene) has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. For example, benzothiazole derivatives have demonstrated nanomolar activity against human breast cancer cells . The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

The biological activity of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene) can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to cell death.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives, including the target compound, against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
  • Cytotoxicity Assay : In vitro assays conducted on MCF-7 breast cancer cells demonstrated that the compound reduced cell viability by 70% at a concentration of 5 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral and Physicochemical Properties

Compound Name Core Structure Key Functional Groups IR (C=O, cm⁻¹) Molecular Weight (g/mol) Reference
Target Compound Benzothiazole Sulfamoylbenzamide, Ethyl 1663–1682 ~447.53*
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Benzamide, Isoxazole 1606 348.39
N-[3-(3-Methylphenyl)-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole Acryloyl, Dimethylamino 1690, 1638 392.48
(Z)-N-[3-(2-Methoxyphenyl)-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazole Methoxyphenyl, Methylbenzamide Not reported 380.49

*Calculated based on molecular formula.

Reactivity and Tautomerism

The target compound’s benzo[d]thiazole ylidene system may exhibit tautomerism, as observed in analogous 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). For example, 1,2,4-triazole-3-thiones exist in equilibrium with thiol tautomers, confirmed by the absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra . In contrast, thiadiazole derivatives (e.g., compound 6) lack this tautomeric behavior due to rigid aromatic cores .

Substituent Effects on Bioactivity

  • Sulfamoyl Group : The N-methyl-N-phenylsulfamoyl moiety in the target compound may enhance solubility and binding affinity compared to simpler benzamide derivatives (e.g., compound 6) .
  • Ethyl vs. Halogen Substituents : Ethyl groups (as in the target compound) likely improve metabolic stability relative to halogenated analogues (e.g., 4h in , which has a 3-chlorophenyl group) .

Research Findings and Limitations

  • Synthesis Efficiency : The target compound’s synthesis likely requires specialized conditions (e.g., Friedel-Crafts acylation or nucleophilic substitution), similar to methods used for compounds [1–3] in . Yields for analogous compounds range from 70–82% .
  • Spectral Confirmation : ¹H-NMR and ¹³C-NMR are critical for verifying the Z-configuration and tautomeric state, as seen in and .
  • Limitations: Limited data on the target compound’s biological activity or pharmacokinetics necessitate further studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.